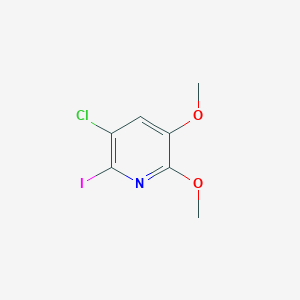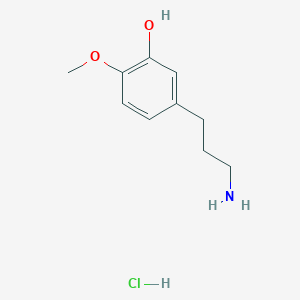
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of an aminopropyl group attached to a methoxyphenol structure, with the hydrochloride salt form enhancing its solubility in water.
作用机制
Target of Action
Similar compounds such as 3-aminopropyltriethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Mode of Action
Similar compounds like aptes can be used for covalent attaching of organic films to metal oxides such as silica and titania . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the properties of the target surfaces.
Biochemical Pathways
Similar compounds like aptes are known to be involved in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . This suggests that the compound might affect pathways related to surface functionalization and bonding.
Pharmacokinetics
Similar compounds like magnetic iron oxide nanoparticles have been studied for their pharmacokinetics . These studies suggest that factors such as the size and charge of the nanoparticles, the nature of the polymers and any molecules attached to their surface, among others, can influence their pharmacokinetics .
Result of Action
Similar compounds like aptes have been shown to be non-toxic to embryonic rat cardiomyocytes in vitro . This suggests that the compound might have a non-toxic effect on certain cell types.
Action Environment
Similar compounds like aptes are known to be used in a variety of environments, including in the presence of oxygen plasma . This suggests that the compound might be stable and effective in a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2-methoxyphenol hydrochloride typically involves the reaction of 2-methoxyphenol with 3-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of a nitro group results in the formation of an amine.
科学研究应用
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane: This compound also contains an aminopropyl group but differs in its silane structure.
3-Aminopropyltrimethoxysilane: Similar to the above, with a trimethoxysilane group.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains both aminoethyl and aminopropyl groups.
Uniqueness
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride is unique due to its combination of an aminopropyl group with a methoxyphenol structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds, making it a versatile tool in scientific research.
属性
IUPAC Name |
5-(3-aminopropyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-5-4-8(3-2-6-11)7-9(10)12;/h4-5,7,12H,2-3,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRSEGSFYGZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2803746.png)
![3-fluoro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2803747.png)
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2803748.png)
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803749.png)
![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2803750.png)
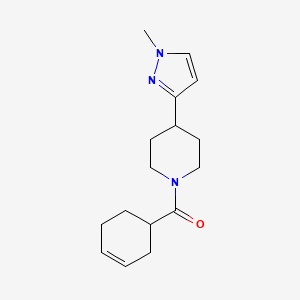
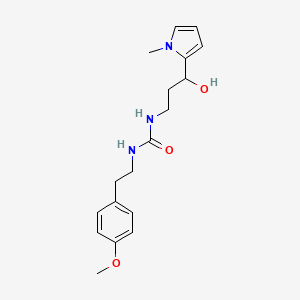
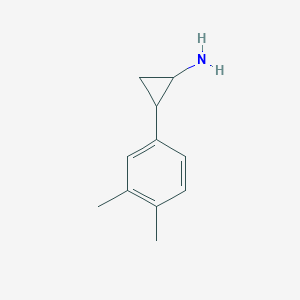
![3-(3-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2803755.png)
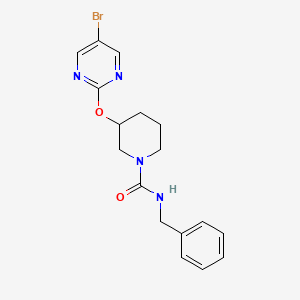
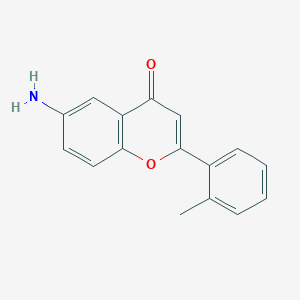
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)
